molecular formula C21H17ClN2O4S B4655303 N~1~-[3-({4-[(2-Chloro-4-nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide

N~1~-[3-({4-[(2-Chloro-4-nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide

Cat. No.: B4655303
M. Wt: 428.9 g/mol
InChI Key: SDNJIMGXPLSMJX-UHFFFAOYSA-N
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Description

N~1~-[3-({4-[(2-Chloro-4-nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-({4-[(2-Chloro-4-nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitrophenol with a suitable sulfanyl reagent to form the 2-chloro-4-nitrophenylsulfanyl intermediate. This intermediate is then reacted with a benzylating agent to introduce the benzyl group. Finally, the resulting compound is coupled with an acetamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of N1-[3-({4-[(2-Chloro-4-nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-({4-[(2-Chloro-4-nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-[3-({4-[(2-Chloro-4-nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[3-({4-[(2-Chloro-4-nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide involves its interaction with specific molecular targets. The chloro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[4-({4-[(2-Chloro-4-nitrophenyl)sulfanyl]phenyl}oxy)phenyl]acetamide: Similar structure but with different substitution patterns.

    N~1~-[3-({4-[(2-Bromo-4-nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide: Bromine instead of chlorine.

    N~1~-[3-({4-[(2-Chloro-4-nitrophenyl)sulfanyl]benzyl}oxy)phenyl]propionamide: Propionamide instead of acetamide.

Uniqueness

N~1~-[3-({4-[(2-Chloro-4-nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-[[4-(2-chloro-4-nitrophenyl)sulfanylphenyl]methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-14(25)23-16-3-2-4-18(11-16)28-13-15-5-8-19(9-6-15)29-21-10-7-17(24(26)27)12-20(21)22/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNJIMGXPLSMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC2=CC=C(C=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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